molecular formula C17H22ClNO4 B12781940 Pseudococaine hydrochloride CAS No. 6363-57-1

Pseudococaine hydrochloride

Cat. No.: B12781940
CAS No.: 6363-57-1
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-UOIZBMALSA-N
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Description

Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

Pseudococaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Pseudococaine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.

    Biology: It is used to investigate the effects of cocaine on the nervous system.

    Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.

    Industry: It is used in the development of new chemical processes and products

Mechanism of Action

Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .

Comparison with Similar Compounds

Similar Compounds

    Cocaine: A natural alkaloid with similar structure and effects.

    Pseudococaine: The base form of pseudococaine hydrochloride.

    Allococaine: Another stereoisomer of cocaine.

    Allopseudococaine: Another stereoisomer of pseudococaine.

Uniqueness

This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .

Properties

CAS No.

6363-57-1

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1

InChI Key

PIQVDUKEQYOJNR-UOIZBMALSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

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